molecular formula C12H14N2O7 B11470015 (1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitropropan-1-imine

(1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitropropan-1-imine

Cat. No.: B11470015
M. Wt: 298.25 g/mol
InChI Key: JMOZPNCDPGTBQG-LCYFTJDESA-N
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Description

(E)-N-[1-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with methoxy groups and a nitropropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 6,7-dimethoxy-1,3-benzodioxole to introduce the nitro group, followed by condensation with hydroxylamine to form the final product. The reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The methoxy groups on the benzodioxole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(E)-N-[1-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-N-[1-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,3-benzodioxole: A precursor in the synthesis of the target compound, sharing the benzodioxole ring structure.

    Nitropropylidene derivatives: Compounds with similar nitropropylidene moieties, which may exhibit comparable reactivity and biological activity.

    Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group, which can undergo similar reactions and have related applications.

Uniqueness

(E)-N-[1-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROPROPYLIDENE]HYDROXYLAMINE is unique due to its combination of functional groups and structural features, which confer specific reactivity and biological activity

Properties

Molecular Formula

C12H14N2O7

Molecular Weight

298.25 g/mol

IUPAC Name

(NE)-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitropropylidene]hydroxylamine

InChI

InChI=1S/C12H14N2O7/c1-6(14(16)17)9(13-15)7-4-8-11(21-5-20-8)12(19-3)10(7)18-2/h4,6,15H,5H2,1-3H3/b13-9-

InChI Key

JMOZPNCDPGTBQG-LCYFTJDESA-N

Isomeric SMILES

CC(/C(=N/O)/C1=CC2=C(C(=C1OC)OC)OCO2)[N+](=O)[O-]

Canonical SMILES

CC(C(=NO)C1=CC2=C(C(=C1OC)OC)OCO2)[N+](=O)[O-]

Origin of Product

United States

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